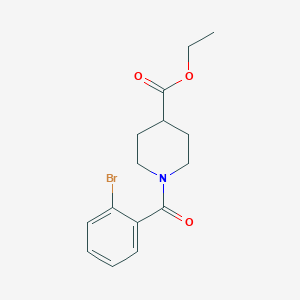
ethyl 1-(2-bromobenzoyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-bromobenzoyl)-4-piperidinecarboxylate is a compound that likely shares characteristics with piperidine derivatives known for their varied chemical reactions and biological activities. Piperidine structures are central to many pharmacological and chemical synthesis applications due to their versatility and reactivity.
Synthesis Analysis
The synthesis of piperidine derivatives typically involves the reaction of piperidine with various carboxylates or halogenated compounds. For instance, Shafi et al. (2021) described the synthesis of new piperidine substituted benzothiazole derivatives by reacting ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine using copper(II) bromide, which could mirror aspects of the synthetic route for this compound (Shafi, Rajesh, & Senthilkumar, 2021).
Molecular Structure Analysis
Detailed structural analysis typically involves spectroscopic methods, such as NMR, IR, and X-ray diffraction, to confirm the molecular geometry and bonding configuration. Haroon et al. (2019) conducted spectroscopic and single crystal X-ray diffraction (SC-XRD) characterizations to determine the structure of ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives, similar analyses would apply to this compound for precise structural elucidation (Haroon et al., 2019).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, highlighting their reactivity and potential for functionalization. The synthesis of complex molecules often leverages the nucleophilic substitution reactions, as demonstrated by Maadadi et al. (2016), who explored the reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with different nucleophiles. Such studies underscore the chemical versatility of piperidine-based compounds (Maadadi, Pevzner, & Petrov, 2016).
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Antimicrobial and Antifungal Activities : The synthesis of new piperidine substituted benzothiazole derivatives, including the reaction of ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine, led to compounds exhibiting promising antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (S. Shafi, R. Rajesh, S. Senthilkumar, 2021).
Anticancer Agents : Research into the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole hybrids highlighted their evaluation as promising anticancer agents. The study demonstrated that certain compounds exhibit strong anticancer activity, indicating the potential for developing new cancer therapies (A. Rehman et al., 2018).
Spectroscopic and Structural Characterizations
- Optical Properties and DFT Studies : The synthesis and characterization of ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives involved comprehensive spectroscopic techniques and DFT-based studies. These compounds were found to possess significant nonlinear optical (NLO) properties, suggesting applications in technology and materials science (Muhammad Haroon et al., 2019).
Antibacterial and Antioxidant Activities
- Synthesis and Biological Evaluation : The design and synthesis of thiazole-aminopiperidine hybrid analogues led to the identification of novel Mycobacterium tuberculosis GyrB inhibitors. These compounds demonstrated significant activity against tuberculosis, highlighting their potential as new treatments for this infectious disease (V. U. Jeankumar et al., 2013).
Chemical Synthesis and Catalysis
- Carbene Transfer Agents : Research into silver(I)-carbene complexes as carbene transfer agents revealed their utility in generating a variety of organometallic compounds. This study opens avenues for exploring new reactions and catalysts in organic synthesis (Harrison M. J. Wang, I. J. Lin, 1998).
Selective Removal and Recovery of Contaminants
- Anion Selectivity : The synthesis and testing of a compound for selectively precipitating oxyanions from contaminated water demonstrated its effectiveness, especially against Cr(VI) oxyanions. This research contributes to environmental chemistry by offering a method for the selective removal and recovery of contaminants from water (Mark W. Heininger, C. Meloan, 1992).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 1-(2-bromobenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3/c1-2-20-15(19)11-7-9-17(10-8-11)14(18)12-5-3-4-6-13(12)16/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADWXIXAQMKRMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5502686.png)
![3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B5502688.png)
![4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(1H-1,2,4-triazol-1-ylacetyl)piperidine](/img/structure/B5502694.png)
![2-methyl-4-(3-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5502703.png)
![5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine](/img/structure/B5502713.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-phenoxyazetidine](/img/structure/B5502732.png)
![2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5502736.png)
![4-{2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5502739.png)
![N-(3-methoxybenzyl)-3-{1-[(5-methylpyrazin-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5502740.png)
![2-benzyl-9-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502744.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5502752.png)

![N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5502758.png)
